
Veliparib
Vue d'ensemble
Description
- Veliparib est un médicament anticancéreux potentiel classé comme inhibiteur de PARP .
- Son principal mécanisme d'action implique le blocage d'une protéine appelée PARP (poly ADP-ribose polymérase), qui joue un rôle crucial dans la réparation de l'ADN.
- En inhibant la PARP, le this compound empêche la réparation des dommages de l'ADN dans les cellules cancéreuses, ce qui pourrait les rendre plus sensibles à d'autres traitements anticancéreux .
Méthodes De Préparation
- Le veliparib peut être synthétisé par différentes voies, mais les détails spécifiques sur les méthodes de synthèse et les conditions réactionnelles sont propriétaires.
- Les méthodes de production industrielle ne sont pas largement divulguées, car le médicament est encore en cours d'évaluation pour une utilisation clinique.
Analyse Des Réactions Chimiques
- Le veliparib subit des réactions typiques des inhibiteurs de PARP, notamment des interactions avec les dommages de l'ADN.
- Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas disponibles publiquement.
- Les principaux produits formés au cours de ces réactions ne sont pas explicitement documentés.
Applications de la recherche scientifique
- Le this compound a été étudié dans divers contextes scientifiques :
Cancer de l'ovaire : Il est évalué pour le traitement du cancer de l'ovaire.
Essais combinés : Le this compound a fait partie d'essais cliniques combinés avec des chimiothérapeutiques, améliorant leurs effets.
Métastases cérébrales : Il peut améliorer la radiothérapie cérébrale entière contre les métastases cérébrales du cancer du poumon non à petites cellules (CPNPC).
Mécanisme d'action
- Le this compound induit la létalité synthétique en inhibant à la fois la PARP1 et la PARP2.
- La létalité synthétique survient lorsqu'une combinaison de défauts dans deux gènes conduit à la mort cellulaire, rendant les cellules cancéreuses plus vulnérables.
- Les cibles moléculaires et les voies impliquées sont liées à la réparation de l'ADN et à la survie cellulaire.
Applications De Recherche Scientifique
- Veliparib has been investigated in various scientific contexts:
Ovarian Cancer: It is being evaluated for the treatment of ovarian cancer.
Combination Trials: this compound has been part of combination clinical trials with chemotherapeutics, enhancing their effects.
Brain Metastases: It may enhance whole brain radiation treatment against brain metastases from non-small cell lung cancer (NSCLC).
Mécanisme D'action
- Veliparib induces synthetic lethality by inhibiting both PARP1 and PARP2.
- Synthetic lethality occurs when a combination of defects in two genes leads to cell death, making cancer cells more vulnerable.
- The molecular targets and pathways involved are related to DNA repair and cell survival.
Comparaison Avec Des Composés Similaires
- Le caractère unique du veliparib réside dans son profil d'inhibition de la PARP.
- Des composés similaires incluent d'autres inhibiteurs de PARP comme l'olaparib , le rucaparib et le niraparib .
Activité Biologique
Veliparib (ABT-888) is a potent oral inhibitor of poly(ADP-ribose) polymerase (PARP), primarily studied for its potential in treating various cancers, particularly those with deficiencies in DNA repair mechanisms. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in clinical trials, and its role in combination therapies.
This compound functions by inhibiting PARP enzymes, which are crucial for repairing single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells deficient in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations. This results in synthetic lethality , where cancer cells are unable to survive due to their compromised ability to repair DNA damage.
Key Mechanistic Insights:
- DNA Damage Repair : this compound impairs the cancer cell's ability to repair chemotherapy-induced DNA damage, enhancing the effectiveness of DNA-damaging agents like platinum-based drugs and temozolomide .
- Blood-Brain Barrier Penetration : this compound has shown effective uptake across the blood-brain barrier, making it a candidate for treating brain tumors like glioblastoma .
Phase II Trials
Several Phase II clinical trials have explored the efficacy of this compound in combination with other chemotherapeutic agents:
- This compound with mFOLFIRI for Metastatic Pancreatic Cancer :
- This compound with Carboplatin and Paclitaxel in Breast Cancer :
- Combination with Temozolomide :
Summary of Key Clinical Trials
Study Type | Combination Therapy | Outcome Summary |
---|---|---|
Phase II (Pancreatic Cancer) | This compound + mFOLFIRI | No significant improvement; study halted |
Phase II (Breast Cancer) | This compound + Carboplatin/Paclitaxel | Improved PFS and OS; significant benefit noted |
Phase II (Breast Cancer) | This compound + Temozolomide | Enhanced antitumor activity |
Safety and Tolerability
This compound is generally well-tolerated, though it can lead to adverse effects such as nausea, fatigue, vomiting, and anemia. In trials, Grade 3/4 toxicities were reported more frequently among patients receiving this compound compared to controls . Understanding these side effects is crucial for optimizing treatment regimens.
Case Studies
A notable case study involved a patient with recurrent breast cancer who exhibited a significant response to treatment with this compound combined with carboplatin and paclitaxel. The patient achieved a partial response, highlighting the potential of this combination therapy in managing resistant cancer types.
Propriétés
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAHVYVRKWKWKQ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238456 | |
Record name | Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912444-00-9 | |
Record name | Veliparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912444-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veliparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veliparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VELIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.